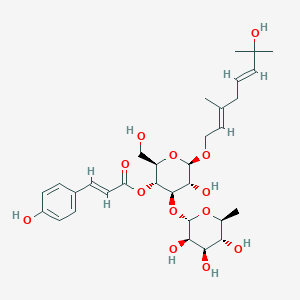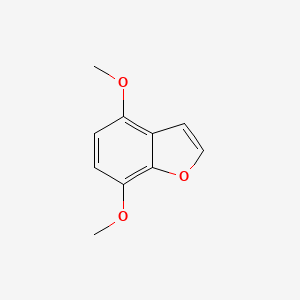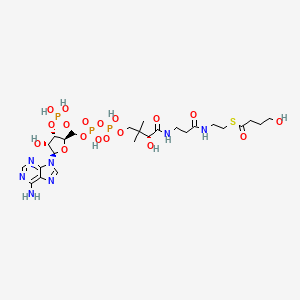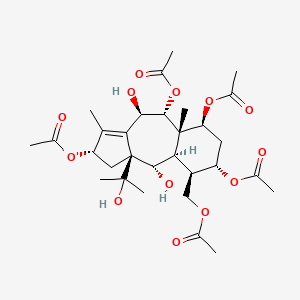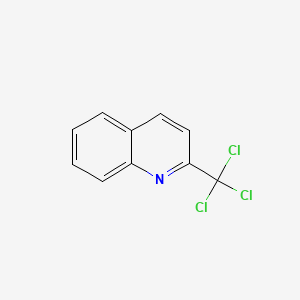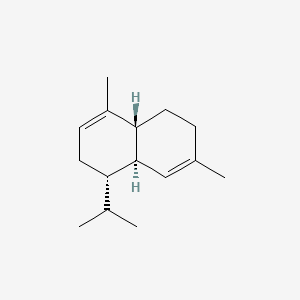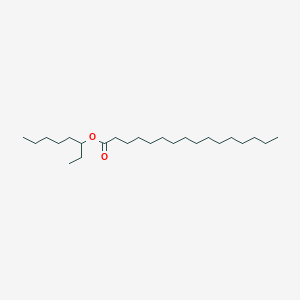
Octan-3-yl Hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Octan-3-yl Hexadecanoate is synthesized by reacting palmitic acid with 2-ethylhexanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures to facilitate esterification .
Industrial Production Methods: Commercial production of ethylhexyl palmitate often involves chemical esterification, which can suffer from drawbacks such as the formation of side-products and high energy consumption . An alternative method involves enzymatic synthesis using lipase as a catalyst, which offers higher reaction yields at near ambient temperatures, leading to high-quality products with lower energy costs and reduced formation of secondary products .
化学反応の分析
Types of Reactions: Octan-3-yl Hexadecanoate primarily undergoes esterification reactions . It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions:
Esterification: Palmitic acid and 2-ethylhexanol in the presence of an acid catalyst.
Enzymatic Esterification: Lipase as a catalyst in a solvent-free system.
Major Products: The primary product of the esterification reaction is ethylhexyl palmitate itself .
科学的研究の応用
Octan-3-yl Hexadecanoate has a wide range of applications in various fields:
Cosmetics: Used as a solvent, carrying agent, pigment wetting agent, fragrance fixative, and emollient.
Pharmaceuticals: Employed in formulations for its emollient properties.
Food Industry: Used as a low-temperature plasticizer.
Chemical Industry: Utilized in the manufacture of water-resistant lubricants and as a solvent.
作用機序
Octan-3-yl Hexadecanoate exerts its effects primarily through its emollient properties. It forms a thin layer on the skin, providing a smooth and soft feel without a greasy residue . The molecular targets and pathways involved are related to its ability to enhance the skin barrier function and improve the texture of cosmetic formulations .
類似化合物との比較
Octan-3-yl Hexadecanoate is often compared with other fatty acid esters such as:
Cetyl Palmitate: A white, crystalline, wax-like substance used in similar applications.
Isopropyl Palmitate: A colorless, almost odorless liquid with similar emollient properties.
Uniqueness: this compound is unique due to its branched structure, which provides a dry-slip skin feel similar to silicone derivatives, making it highly desirable in cosmetic formulations .
特性
分子式 |
C24H48O2 |
|---|---|
分子量 |
368.6 g/mol |
IUPAC名 |
octan-3-yl hexadecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(6-3)21-19-8-5-2/h23H,4-22H2,1-3H3 |
InChIキー |
GJQLBGWSDGMZKM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC)CCCCC |
同義語 |
2-ethylhexyl palmitate ethylhexyl palmitate octyl palmitate palmitic acid,2-ethylhexyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B1251132.png)

